An In-depth Technical Guide to 3-(Dimethylamino)benzamide: A Key PARP Inhibitor
An In-depth Technical Guide to 3-(Dimethylamino)benzamide: A Key PARP Inhibitor
Introduction
3-(Dimethylamino)benzamide is a small molecule of significant interest within the biomedical research and drug development communities. Structurally, it is a derivative of benzamide, characterized by a dimethylamino group substituted at the meta-position of the benzene ring. While its structure is relatively simple, its biological activity as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes makes it a valuable tool for studying cellular processes related to DNA repair, genomic stability, and cell death. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological applications of 3-(Dimethylamino)benzamide, with a particular focus on its role as a PARP inhibitor.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-(Dimethylamino)benzamide are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 3-(Dimethylamino)benzamide | |
| CAS Number | 33225-17-1 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 148-150 °C | [3] |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water. | [1][3] |
| SMILES | CN(C)c1cccc(c1)C(=O)N |
Synthesis and Purification
The synthesis of 3-(Dimethylamino)benzamide is typically achieved through the amidation of 3-(Dimethylamino)benzoic acid. This reaction can be performed using various coupling agents to facilitate the formation of the amide bond.
Rationale for Synthetic Approach:
The chosen synthetic route is a standard and efficient method for amide bond formation. The use of a carbodiimide coupling agent like EDC, often in conjunction with an activator such as HOBt, proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia, leading to the desired amide product. This method is favored for its mild reaction conditions and generally high yields.
Detailed Experimental Protocol: Synthesis of 3-(Dimethylamino)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Dimethylamino)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(Dimethylamino)benzamide.
Spectroscopic Characterization
The identity and purity of synthesized 3-(Dimethylamino)benzamide are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the two methyl groups of the dimethylamino moiety, and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.8 ppm). The dimethylamino protons will be a singlet at approximately 3.0 ppm. The two amide protons will appear as two broad singlets, due to restricted rotation around the C-N bond.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (around 168 ppm), the aromatic carbons, and the methyl carbons of the dimethylamino group.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the amide group (the Amide I band) in the region of 1630-1680 cm⁻¹.[6] Other characteristic peaks include the N-H stretching vibrations around 3100-3500 cm⁻¹ and C-H stretching vibrations of the aromatic and methyl groups.[7][8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 164.20).[9] Common fragmentation patterns for benzamides include the loss of the amide group to form a stable benzoyl cation.[10][11]
Mechanism of Action: A PARP Inhibitor
3-(Dimethylamino)benzamide's primary biological role is as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of proteins crucial for cellular responses to DNA damage.[12]
The Role of PARP in DNA Repair:
When single-strand breaks (SSBs) occur in DNA, PARP1, the most abundant PARP family member, binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition by 3-(Dimethylamino)benzamide:
3-(Dimethylamino)benzamide functions as a competitive inhibitor of PARP. It binds to the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing the binding of the substrate NAD⁺. This blockage of NAD⁺ binding inhibits the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery. The consequence is an accumulation of unrepaired SSBs. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can lead to the formation of lethal double-strand breaks during DNA replication, resulting in selective cancer cell death.[12] 3-Aminobenzamide, a closely related compound, is a potent PARP inhibitor with an IC50 of approximately 50 nM in CHO cells.[13] It has been shown to reduce brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice.[14]
Applications in Biomedical Research
The ability of 3-(Dimethylamino)benzamide to inhibit PARP makes it a valuable tool in several areas of biomedical research:
-
Cancer Biology: It is used to study the effects of PARP inhibition in various cancer cell lines, particularly those with defects in DNA repair pathways.[15]
-
Neurodegenerative Diseases: PARP overactivation has been implicated in the pathogenesis of several neurodegenerative disorders. 3-(Dimethylamino)benzamide can be used to investigate the therapeutic potential of PARP inhibition in models of these diseases.[15]
-
Ischemia-Reperfusion Injury: Studies have shown that PARP inhibitors can protect against tissue damage caused by ischemia-reperfusion in organs such as the heart, brain, and kidney.[14][16]
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol describes a common method to assess the inhibitory activity of compounds like 3-(Dimethylamino)benzamide on PARP1.[17]
Principle:
The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated ADP-ribose is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. A decrease in the colorimetric signal in the presence of an inhibitor indicates PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
PARP1 assay buffer
-
Biotinylated NAD⁺
-
3-(Dimethylamino)benzamide (or other test inhibitors)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-(Dimethylamino)benzamide in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, assay buffer, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add biotinylated NAD⁺ to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
3-(Dimethylamino)benzamide is a well-characterized and accessible PARP inhibitor that serves as a fundamental tool for researchers in various fields. Its straightforward chemical nature, coupled with its potent biological activity, makes it an ideal compound for investigating the intricate roles of PARP enzymes in cellular function and disease. The protocols and information provided in this guide are intended to support scientists and drug development professionals in the effective use of this important research chemical.
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